molecular formula C5H6ClN3 B1358026 (5-Chloropyrazin-2-YL)methanamine CAS No. 1060814-53-0

(5-Chloropyrazin-2-YL)methanamine

Cat. No.: B1358026
CAS No.: 1060814-53-0
M. Wt: 143.57 g/mol
InChI Key: SYZWYECIPSWFJM-UHFFFAOYSA-N
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Description

(5-Chloropyrazin-2-yl)methanamine is a chemical compound with the molecular formula C5H6ClN3 and a molecular weight of 143.58 g/mol . It is characterized by a pyrazine ring substituted with a chlorine atom at the 5-position and a methanamine group at the 2-position. This compound is used in various scientific research applications, particularly in the development of pharmaceuticals and analytical methods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyrazin-2-yl)methanamine typically involves the reaction of 2,3-dichloropyrazine with a suitable diaryl imine, followed by hydrolysis . This process can be summarized as follows:

    Reaction with Diaryl Imine: 2,3-dichloropyrazine is reacted with a diaryl imine in the presence of a suitable solvent and reaction conditions.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable, efficient, and cost-effective. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyrazin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

(5-Chloropyrazin-2-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological processes and interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloropyrazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5-Chloropyrazin-2-yl)methanamine include:

    (3,5-Dichloropyrazin-2-yl)methanamine: A derivative with two chlorine atoms on the pyrazine ring.

    (5-Bromopyrazin-2-yl)methanamine: A derivative with a bromine atom instead of chlorine.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(5-chloropyrazin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-3-8-4(1-7)2-9-5/h2-3H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZWYECIPSWFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617258
Record name 1-(5-Chloropyrazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060814-53-0
Record name 1-(5-Chloropyrazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-chloropyrazin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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